molecular formula C6H3O3- B1262280 3,6-Dioxocyclohexa-1,4-dien-1-olate

3,6-Dioxocyclohexa-1,4-dien-1-olate

Cat. No. B1262280
M. Wt: 123.09 g/mol
InChI Key: GPLIMIJPIZGPIF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dioxocyclohexa-1,4-dien-1-olate is conjugate base of 2-hydroxy-1,4-benzoquinone It is a conjugate base of a 2-hydroxy-1,4-benzoquinone.

Scientific Research Applications

Synthesis and Characterization

3,6-Dioxocyclohexa-1,4-dien-1-olate, a cross-conjugated quinoid betaine, demonstrates high reactivity towards nucleophiles due to its cross-conjugated character. It is used in the synthesis of various compounds like tetraoxygenated terephthalates, where it shows unique reactivity patterns in different chemical environments (Hintermann, Altmann, Naumov, & Suzuki, 2017).

Crystallography and Structural Analysis

In crystallography, 3,6-Dioxocyclohexa-1,4-dien-1-olate is used to study molecular interactions and crystal packing. For instance, in complexes with pyridinium compounds, it forms specific hydrogen bond patterns, influencing the molecular arrangement in the crystal (Gotoh & Ishida, 2012).

Electron Acceptance and Redox Properties

This compound is characterized as a strong electron acceptor, making it significant in redox reactions. Its ability to dissolve in certain solvents to give colored solutions highlights its potential in colorimetric analyses and redox chemistry (Hammond, 1971).

Coordination Chemistry and Polymer Formation

In coordination chemistry, it acts as a bridging ligand in the formation of coordination polymers, which have potential applications in material science and catalysis (Tanaka, Himegi, Ohishi, Fuyuhiro, & Kawata, 2014).

Electochemical Applications

3,6-Dioxocyclohexa-1,4-dien-1-olate derivatives have been used in modifying oligonucleotides for electrochemical detection on Au electrodes, indicating its utility in bioanalytical chemistry and sensor technologies (Shundrin, Irtegova, Vasilieva, & Khalfina, 2016).

properties

Product Name

3,6-Dioxocyclohexa-1,4-dien-1-olate

Molecular Formula

C6H3O3-

Molecular Weight

123.09 g/mol

IUPAC Name

3,6-dioxocyclohexa-1,4-dien-1-olate

InChI

InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/p-1

InChI Key

GPLIMIJPIZGPIF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=O)C(=CC1=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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